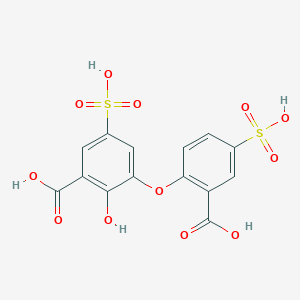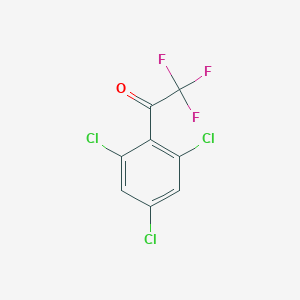
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated and substituted with a methoxymethyl group
Méthodes De Préparation
The synthesis of 1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydropyridin-2(1H)-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield fully saturated pyridine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated pyridine rings.
Applications De Recherche Scientifique
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate enzyme activity and receptor interactions.
Comparaison Avec Des Composés Similaires
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
3,4-Dihydropyridin-2(1H)-one: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
1-(Ethoxymethyl)-3,4-dihydropyridin-2(1H)-one: Similar structure but with an ethoxymethyl group, which may alter its chemical properties and applications.
1-(Methoxymethyl)-pyridin-2(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
915770-08-0 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-(methoxymethyl)-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-10-6-8-5-3-2-4-7(8)9/h3,5H,2,4,6H2,1H3 |
Clé InChI |
HHISZTIAFOOGRZ-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


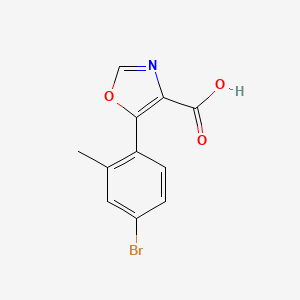

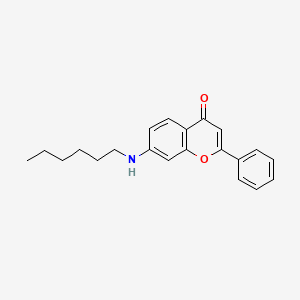
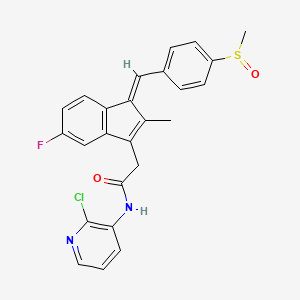
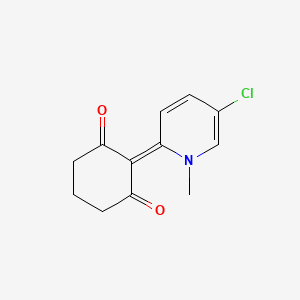
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)
